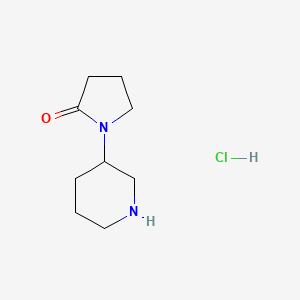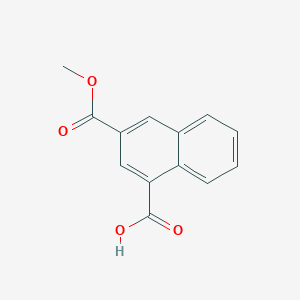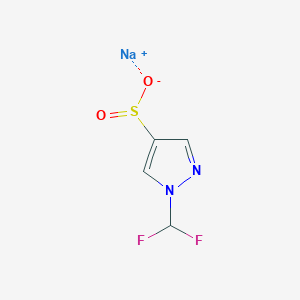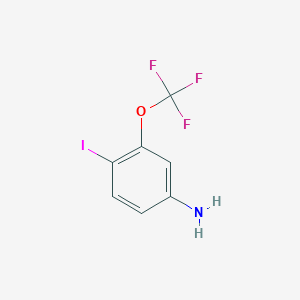
4-iodo-3-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-iodo-3-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1365969-58-9 . It has a molecular weight of 303.02 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for “this compound” is 3-iodo-4-(trifluoromethoxy)aniline . The InChI Code for this compound is 1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 .
Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 303.02 .
Wissenschaftliche Forschungsanwendungen
4-iodo-3-(trifluoromethoxy)aniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a precursor in the synthesis of pharmaceuticals. It has also been used as a substrate for the development of new drugs, as a ligand in coordination chemistry, and as a reagent in the synthesis of polymers materials.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-iodo-3-(trifluoromethoxy)aniline . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s effects could be influenced by the physiological and pathological state of the organism in which it is acting.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-iodo-3-(trifluoromethoxy)aniline in laboratory experiments include its low cost, its stability in a variety of conditions, and its ability to be used in a variety of reactions. Additionally, this compound is non-toxic and non-carcinogenic. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.
Zukünftige Richtungen
The future directions for 4-iodo-3-(trifluoromethoxy)aniline are numerous. It could be used as a reagent in the synthesis of new drugs or polymeric materials. Additionally, it could be used as a substrate for the development of new catalysts or ligands. It could also be used in the development of new therapeutic agents or as an antioxidant. Finally, it could be studied further to further understand its biochemical and physiological effects.
Synthesemethoden
4-iodo-3-(trifluoromethoxy)aniline is synthesized via a two-step reaction process. The first step involves the reaction of trifluoromethyl iodide with aniline in the presence of a base, such as potassium carbonate. This reaction yields 4-iodo-3-(trifluoromethyl)aniline. The second step involves the reaction of 4-iodo-3-(trifluoromethyl)aniline with methanol in the presence of a base, such as potassium carbonate. This reaction yields this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-iodo-3-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(12)1-2-5(6)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMGAPDTJTWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)


![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)

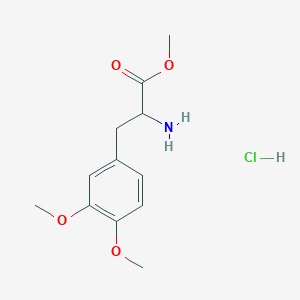
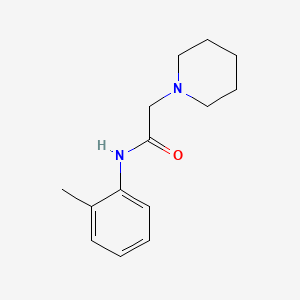
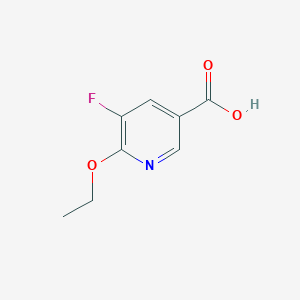
![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
